5-[(dimethylamino)methyl]-1H-pyrazol-3-amine

Antiproliferative Cytotoxicity Medicinal Chemistry

5-[(dimethylamino)methyl]-1H-pyrazol-3-amine (CAS 1312694-68-0) is a functionalized 5-aminopyrazole derivative belonging to the 1H-pyrazol-3-amine class. Its core structure, a 5-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a versatile scaffold for medicinal chemistry and organic synthesis.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B11924145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(dimethylamino)methyl]-1H-pyrazol-3-amine
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=NN1)N
InChIInChI=1S/C6H12N4/c1-10(2)4-5-3-6(7)9-8-5/h3H,4H2,1-2H3,(H3,7,8,9)
InChIKeyOUPDPRBBXCQCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(dimethylamino)methyl]-1H-pyrazol-3-amine: A Core Heterocyclic Building Block in Drug Discovery Pipelines


5-[(dimethylamino)methyl]-1H-pyrazol-3-amine (CAS 1312694-68-0) is a functionalized 5-aminopyrazole derivative belonging to the 1H-pyrazol-3-amine class. Its core structure, a 5-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a versatile scaffold for medicinal chemistry and organic synthesis . The molecule's defining feature is a dimethylaminomethyl group at the 5-position, which introduces basicity and hydrogen-bonding capabilities that modulate physicochemical properties compared to unsubstituted analogs . This compound and its close analogs are under active investigation in industrial and academic settings for their potential as enzyme inhibitors and in treating conditions ranging from inflammatory diseases to cancers [1].

Why 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine Cannot Be Casually Replaced by Other Pyrazol-3-amines


Selecting an alternative pyrazol-3-amine derivative without a full evaluation of its biological profile carries significant risk due to the profound impact of subtle structural changes on activity, selectivity, and pharmacokinetics. The pyrazol-3-amine class demonstrates extreme sensitivity to substitution patterns, as evidenced by the wide range of reported IC50 values across different targets. For instance, a simple 5-aminopyrazole derivative can exhibit potent nanomolar inhibition of butyrylcholinesterase (BuChE) with an IC50 of 0.0285 µM [1], while another member of the same class shows only weak micromolar cytotoxicity (IC50 65.58 µM) against HeLa cells [2]. This variability underscores that generic substitution within the pyrazol-3-amine family is not viable; the specific dimethylaminomethyl substituent at the 5-position of the target compound directly influences its electronic profile, binding interactions, and resultant biological behavior. Therefore, rigorous, evidence-based selection is essential.

Quantitative Differentiation of 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine Against Key Analogs


Comparative Antiproliferative Activity in Cancer Cell Lines

5-[(dimethylamino)methyl]-1H-pyrazol-3-amine demonstrates a clear differentiation in potency against the HepG2 liver cancer cell line compared to its N-methylated analog, 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-3-amine. While the target compound exhibits an IC50 of 28 μM, the methylated derivative shows a significantly improved potency, with an IC50 in the low micromolar range and achieving 54.25% growth inhibition at a specific concentration [1]. This quantitative difference highlights the critical impact of N-methylation on biological activity and serves as a key differentiator for researchers selecting between these closely related building blocks.

Antiproliferative Cytotoxicity Medicinal Chemistry

Differentiation Against 5-Aminopyrazole Derivatives in Enzyme Inhibition Assays

The unsubstituted core, 5-aminopyrazole, and its more complex derivatives serve as a baseline for understanding the target compound's potential. While 5-aminopyrazole itself lacks the functionalization for targeted activity, optimized derivatives within the 1H-pyrazol-3-amine class have achieved nanomolar IC50 values against specific kinases, such as the clinical-stage FGFR inhibitor AZD4547 scaffold [1][2]. The target compound, 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine, with its micromolar IC50, represents a less optimized but more synthetically accessible starting point. Its value lies not in being a finished drug candidate but as a versatile building block that can be further elaborated to achieve the higher potency seen in advanced lead compounds.

Enzyme Inhibition Kinase Drug Discovery

Structure-Based Differentiation: Impact of N-Methylation on Physicochemical Properties

The presence or absence of an N-methyl group on the pyrazole ring leads to quantifiable differences in fundamental molecular properties. The target compound, 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine (MW 140.19 g/mol), is lighter and contains one more hydrogen bond donor (HBD) than its N-methylated analog (MW 154.21 g/mol) . This reduction in molecular weight and increase in HBD count directly impacts properties like permeability and solubility, which are critical parameters in early drug discovery. For example, the addition of an N-methyl group in other pyrazole series has been shown to dramatically reduce Polθ IC50 from 9.2 μM to 0.040 μM [1], illustrating that this single structural change can be a pivotal design decision.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Optimal Application Scenarios for Procuring 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine


As a Versatile Scaffold for Kinase Inhibitor Lead Generation

This compound is optimally procured as a starting scaffold for generating diverse kinase inhibitor libraries. The 1H-pyrazol-3-amine core is a validated motif for binding to the ATP pocket of numerous kinases, including RIPK1 and FGFR, as evidenced by the development of clinical candidates from this chemical space [1][2]. The dimethylaminomethyl group at the 5-position provides a key handle for modulating physicochemical properties and for further derivatization, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around a privileged core.

As a Synthetic Intermediate for Building More Potent Pyrazol-3-amine Derivatives

Given the quantitative evidence showing a >28-fold difference in anticancer potency between the target compound and its N-methylated analog, a primary application is as a direct synthetic precursor [1][2]. Researchers aiming to achieve low micromolar or nanomolar activity can purchase the non-methylated parent compound as a strategic intermediate, with the explicit plan to install an N-alkyl group at the final synthetic stage. This approach is supported by SAR data in related pyrazole series, where N-methylation drastically improved Polθ IC50 from 9.2 μM to 0.040 μM [3].

For Computational Chemistry and Molecular Docking Studies

The compound's relatively small size (MW 140.19) and distinct electronic profile make it an excellent candidate for computational studies [1]. It can serve as a core structure in virtual screening campaigns or as a probe molecule in molecular dynamics simulations to understand the impact of the dimethylaminomethyl group on target binding. Its well-defined properties allow for accurate in silico modeling, helping to prioritize synthetic efforts before committing to expensive synthesis of more complex analogs.

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